

# Green Synthesis of Cadmium Oxide Nanoparticles Using Plant Extracts: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cadmium oxide

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The field of nanotechnology presents significant opportunities for innovation in diagnostics and therapeutic interventions. Among the diverse nanomaterials, **cadmium oxide** nanoparticles (CdO NPs) have attracted considerable attention owing to their distinct physicochemical properties and potential biomedical applications.[1][2] However, conventional synthesis methods often rely on hazardous chemicals and energy-intensive processes.[3] Green synthesis has emerged as an eco-friendly, cost-effective, and straightforward alternative, utilizing plant extracts for the fabrication of CdO NPs.[3][4]

Plant extracts are abundant in phytochemicals, including flavonoids, polyphenols, terpenoids, and alkaloids, which serve as natural reducing and capping agents in the synthesis process.[3][4] This biological approach not only avoids the use of toxic reagents but also frequently yields nanoparticles with improved biocompatibility and biological efficacy. Green-synthesized CdO NPs have shown notable potential as antibacterial, anticancer, and photocatalytic agents.[5][6][7]

This document offers detailed application notes and standardized protocols for the green synthesis of CdO NPs using various plant extracts, designed to guide researchers and professionals in exploring their biomedical applications.

## General Mechanism of Plant-Mediated Synthesis

The green synthesis of CdO NPs involves the reduction of a cadmium salt precursor by the phytochemicals present in a plant extract. The general mechanism involves mixing an aqueous solution of a cadmium salt (e.g., Cadmium Sulfate, Cadmium Nitrate, Cadmium Acetate) with the plant extract. The biomolecules in the extract, such as flavonoids and phenols, donate electrons to reduce the  $\text{Cd}^{2+}$  ions to  $\text{Cd}^0$ . These atoms then nucleate and grow into nanoparticles. The same biomolecules also adsorb onto the surface of the newly formed nanoparticles, acting as capping agents to stabilize them and prevent aggregation.[2][4]

## Application Notes

### Antimicrobial Applications

Green-synthesized CdO NPs exhibit potent antimicrobial activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[8] The proposed mechanism of action involves the generation of reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals.[9] These ROS induce oxidative stress, leading to damage of cellular components like DNA, proteins, and the cell membrane, ultimately resulting in bacterial cell death.[9] The small size and large surface area of the nanoparticles facilitate their interaction with the bacterial cell wall, leading to increased permeability and disruption.[10]

Studies have demonstrated significant zones of inhibition against pathogens like *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, and *Klebsiella pneumoniae*. [9][11][12] This makes them promising candidates for developing new antimicrobial agents to combat antibiotic-resistant bacteria.

### Anticancer Applications

CdO NPs synthesized via green routes have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon cancer (HT29) and rat skeletal myoblast (L-6) cells.[11][13] The anticancer activity is also primarily attributed to the induction of oxidative stress through ROS generation.[13] This leads to mitochondrial dysfunction and the activation of apoptotic pathways, resulting in programmed cell death of cancer cells. The biocompatible capping of phytochemicals may also enhance the selective uptake of nanoparticles by cancer cells. Research using Curcuma plant extract showed that the biosynthesized CdO nanostructure exhibited strong anticancer cytotoxicity on HT29 cells.[6]

### Photocatalytic Applications

CdO NPs are n-type semiconductors with a suitable band gap, making them effective photocatalysts for the degradation of organic pollutants in water.[7][14] When illuminated with light of sufficient energy (e.g., sunlight), electrons in the CdO NPs are excited, creating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive ROS, which can break down complex organic dye molecules like Rhodamine B and Methyl Orange into simpler, non-toxic compounds.[7][15] This application is highly relevant for environmental remediation.

## Quantitative Data Summary

The properties and efficacy of green-synthesized CdO NPs vary depending on the plant extract used and the synthesis conditions.

Table 1: Comparison of CdO NPs Synthesized Using Different Plant Extracts

Plant Extract Source	Precursor Salt	Particle Size (nm)	Morphology	Reference(s)
Cannabis sativa	Cadmium Nitrate	84	Irregular disk-like, agglomerated	[16][17]
Curcuma longa	-	20 - 34	Semi-spherical	[6]
Ocimum sanctum	Cadmium Chloride	11.5 (crystallite)	Cauliflower-shaped	[8]
Leucaena leucocephala	-	36 - 57	-	[4]
Pichrorhiza kurroa	-	20 - 55	Amorphous	[13]
Olive Leaf	-	~70	Elliptical	[5]

Table 2: Summary of Antibacterial Activity of Green-Synthesized CdO NPs

Plant Extract	Bacterial Strain	Zone of Inhibition (mm)	Reference(s)
Curcuma extract	S. aureus	-	[11]
Curcuma extract	E. coli	-	[11]
Curcuma extract	P. aeruginosa	-	[11]
Curcuma extract	K. pneumoniae	-	[11]
Crocus plant	S. aureus	18	[9]
Crocus plant	K. pneumoniae	18	[9]
Crocus plant	A. baumannii	14	[9]
Crocus plant	P. aeruginosa	17	[12]
Olive Leaf	Candida albicans	18	[5]

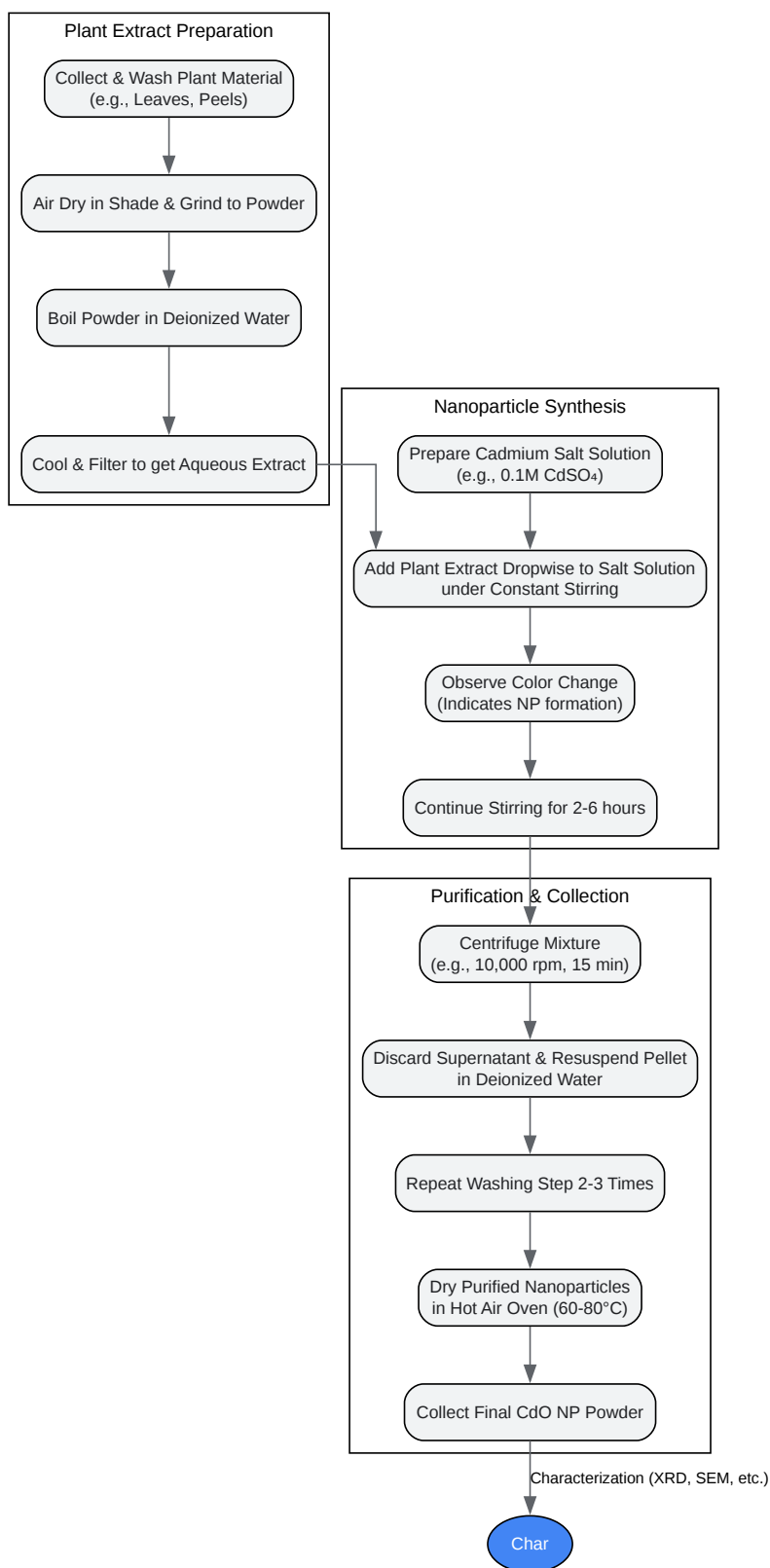
Table 3: Summary of Anticancer Activity of Green-Synthesized CdO NPs

Plant Extract	Cancer Cell Line	IC <sub>50</sub> Value (µg/mL)	Reference(s)
Curcuma extract	Human Colon (HT29)	50.81	[6]
Pichrorhiza kurroa	Rat Skeletal Myoblast (L-6)	-	[13]

## Experimental Protocols & Visualizations

### General Workflow

The overall process for green synthesis of CdO NPs is straightforward and can be adapted using different plant sources.



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Caption: General workflow for the green synthesis of CdO nanoparticles.

## Protocol 1: Green Synthesis of CdO NPs using *Azadirachta indica* (Neem) Leaf Extract[3]

- Preparation of Leaf Extract:
  - Collect fresh, healthy neem leaves and wash them thoroughly with deionized water.
  - Air-dry the leaves at room temperature in the shade for several days.
  - Weigh 20-30 g of the dried leaves, cut them into small pieces, and place them in a 500 mL flask with 200 mL of deionized water.
  - Heat the mixture at 60-80°C for 1 hour.
  - Allow the mixture to cool and filter it using Whatman No. 1 filter paper to obtain the aqueous leaf extract. Store at 4°C.
- Synthesis of CdO Nanoparticles:
  - Prepare a 0.1 M solution of Cadmium Sulfate ( $\text{CdSO}_4$ ) in deionized water.
  - In a 250 mL beaker, add 50 mL of the  $\text{CdSO}_4$  solution.
  - While stirring the solution vigorously, add 50 mL of the prepared neem leaf extract dropwise.
  - A color change in the solution (e.g., to brownish) indicates the initiation of nanoparticle formation.
  - Continue stirring the reaction mixture at room temperature for 4-6 hours.
- Purification and Collection:
  - Centrifuge the resulting solution at 10,000 rpm for 15 minutes to pellet the CdO NPs.
  - Discard the supernatant and wash the nanoparticles by resuspending them in deionized water, followed by centrifugation. Repeat this washing step three times.

- Dry the purified nanoparticles in a hot air oven at 80°C to obtain the final powder.

## Protocol 2: Green Synthesis of CdO NPs using Punica granatum (Pomegranate) Peel Extract[3]

- Preparation of Peel Extract:
  - Wash fresh pomegranate fruits and manually peel them.
  - Wash the peels with deionized water and dry them in the shade.
  - Grind the dried peels into a fine powder.
  - Disperse 10 g of the peel powder in 100 mL of deionized water and boil for 15-20 minutes.
  - Cool the mixture and filter it through Whatman No. 1 filter paper to get the peel extract.
- Synthesis of CdO Nanoparticles:
  - Prepare a 0.01 M solution of Cadmium Sulfate ( $\text{CdSO}_4$ ) in deionized water.
  - Take 50 mL of the cadmium sulfate solution in a beaker.
  - Add 10-20 mL of the pomegranate peel extract to the solution while stirring.
  - Observe the color change and continue stirring for 2-3 hours at room temperature.
- Purification and Collection:
  - Follow the same centrifugation, washing, and drying procedure as described in Protocol 1.

## Protocol 3: Characterization of Synthesized CdO NPs

To confirm the synthesis and determine the physicochemical properties of the CdO NPs, perform the following characterizations:

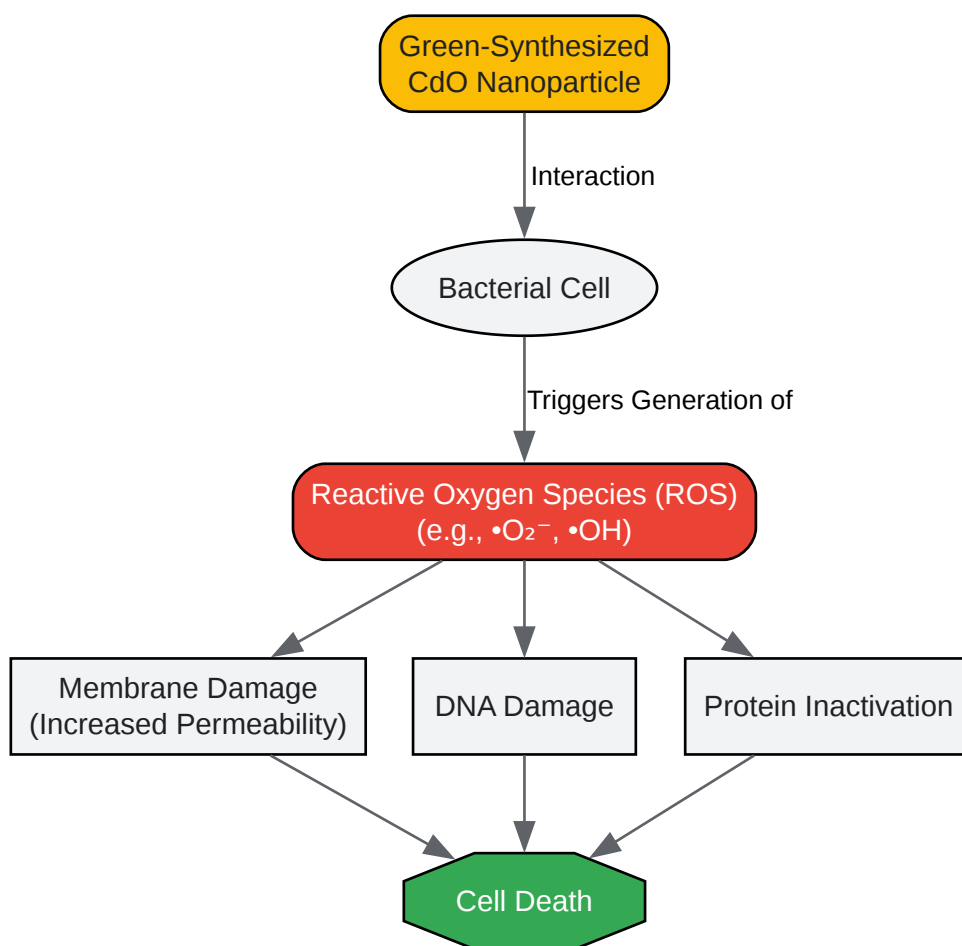
- UV-Visible Spectroscopy: To monitor the formation of CdO NPs by observing the characteristic surface plasmon resonance peak.

- X-Ray Diffraction (XRD): To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[6][8][16]
- Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the nanoparticles.[5][6][16]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the nanoparticles.[14][18]

## Protocol 4: Evaluation of Antibacterial Activity (Agar Well Diffusion Method)[9][11]

- Prepare Mueller-Hinton Agar (MHA) plates.
- Inoculate the MHA plates uniformly with a standardized suspension of the test bacterium (e.g., *E. coli*, *S. aureus*).
- Punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
- Prepare different concentrations of the synthesized CdO NPs dispersed in sterile deionized water.
- Add a fixed volume (e.g., 100  $\mu$ L) of each nanoparticle suspension into the wells. Use a suitable antibiotic as a positive control and deionized water as a negative control.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antibacterial activity.

## Proposed Mechanism of Antimicrobial Action



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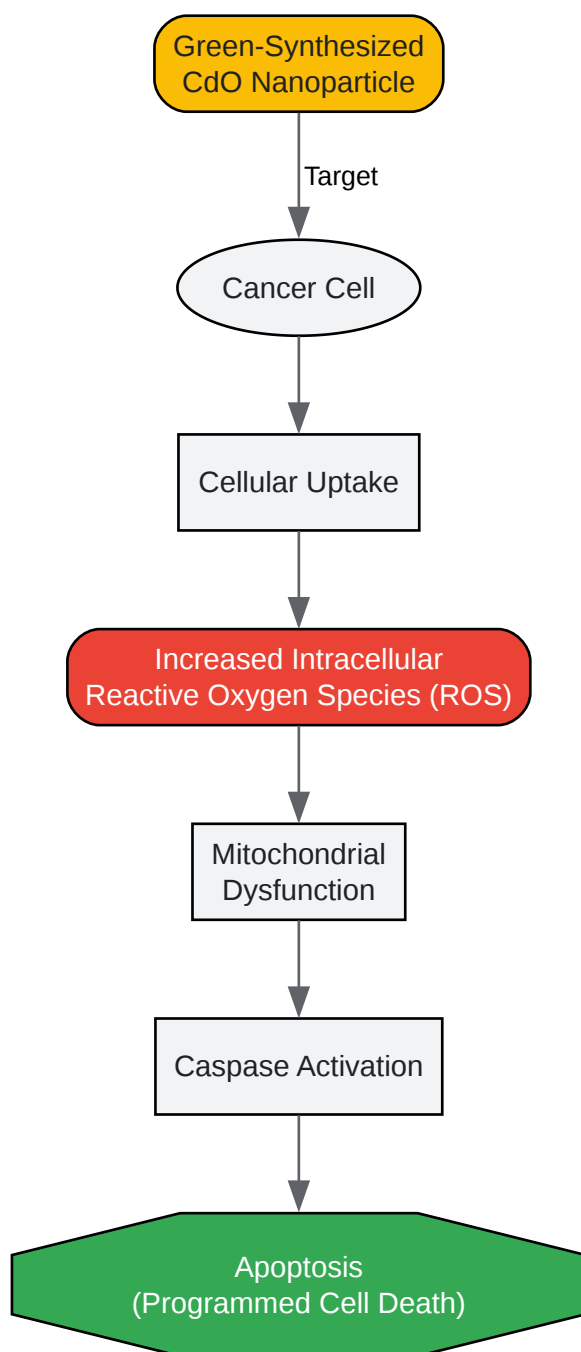
Caption: Proposed mechanism of antibacterial action of CdO nanoparticles.

## Protocol 5: Evaluation of Anticancer Activity (MTT Assay)[6]

- Seed cancer cells (e.g., HT29) in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
- Prepare various concentrations of the CdO NP suspension in the appropriate cell culture medium.
- Remove the old medium from the wells and treat the cells with the different concentrations of CdO NPs. Include untreated cells as a control.

- Incubate the plate for 24-48 hours.
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability compared to the untreated control. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

## Proposed Mechanism of Anticancer Action



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